

The Impact of Ispinesib on Tumor Cell Proliferation: A Technical Guide

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Compound of Interest

Compound Name: Ispinesib-d5

Cat. No.: B12378319

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Introduction

Ispinesib (formerly SB-715992) is a potent and highly specific small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the establishment of a bipolar mitotic spindle, a critical process for proper chromosome segregation during mitosis.[1][2] By allosterically inhibiting the ATPase activity of KSP, Ispinesib induces mitotic arrest, leading to apoptosis in actively dividing tumor cells.[3] This mechanism of action makes KSP an attractive target for anticancer therapy, as its inhibition selectively affects proliferating cells, potentially offering a better safety profile compared to traditional anti-mitotic agents that target tubulin.[1] This technical guide provides an in-depth overview of the effects of Ispinesib on tumor cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its study.

While specific preclinical data on the deuterated form, **Ispinesib-d5**, is not publicly available, this guide will also discuss the potential implications of deuterium substitution on the compound's pharmacokinetic and pharmacodynamic properties.

The Role of Deuteration: An Overview of Ispinesib-d5

Ispinesib-d5 is a deuterated version of Ispinesib, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond.

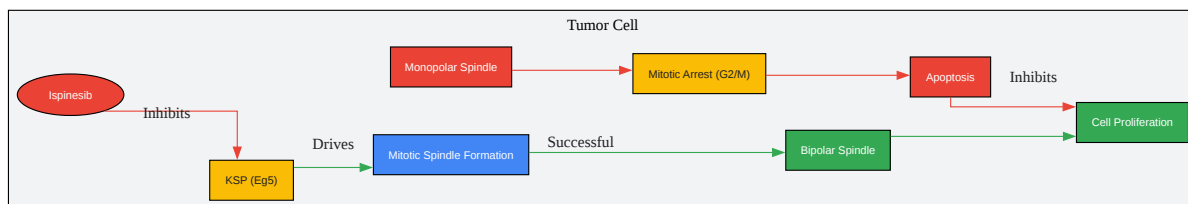
Potential Advantages of Deuteration for Ispinesib:

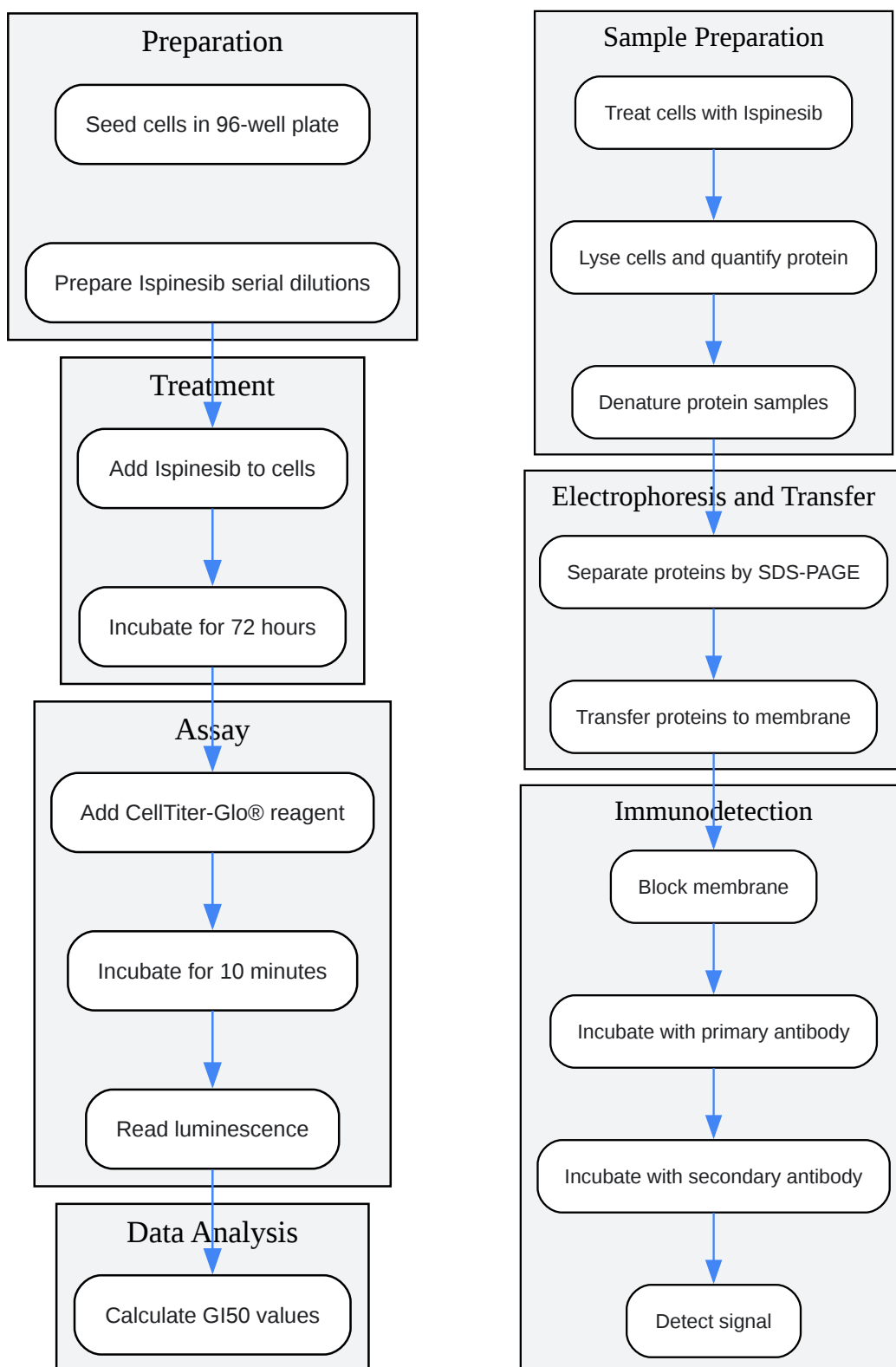
- **Improved Pharmacokinetic Profile:** Slower metabolism can lead to a longer plasma half-life, reduced clearance, and increased overall drug exposure (AUC). This could potentially allow for less frequent dosing or lower doses to achieve the same therapeutic effect.
- **Reduced Formation of Metabolites:** Altered metabolism may lead to a different metabolite profile, potentially reducing the formation of toxic or inactive metabolites.
- **Increased Efficacy:** A longer residence time at the target site could potentially enhance the anti-proliferative and pro-apoptotic effects of the drug.

It is important to note that these are theoretical advantages, and the actual impact of deuteration on Ispinesib's activity and safety profile would need to be confirmed through rigorous preclinical and clinical studies.

Mechanism of Action

Ispinesib functions as a highly specific, allosteric inhibitor of KSP.[3] It binds to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites. This binding locks KSP in an ADP-bound state, preventing its interaction with microtubules and inhibiting its motor activity.[3] The inhibition of KSP leads to the formation of characteristic monopolar spindles, where the centrosomes fail to separate. This triggers the spindle assembly checkpoint, causing a prolonged arrest in mitosis (G2/M phase).[4] If the cell is unable to resolve this mitotic arrest, it ultimately undergoes apoptosis.[3][4]





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